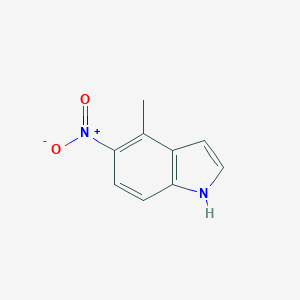

4-methyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJNLFAXLSBIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572923 | |

| Record name | 4-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165250-69-1 | |

| Record name | 4-Methyl-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165250-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-nitro-1H-indole

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound 4-methyl-5-nitro-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a plausible synthetic pathway via the regioselective nitration of 4-methyl-1H-indole, supported by established principles of electrophilic aromatic substitution on indole scaffolds. Furthermore, a thorough in-silico characterization is presented, including predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, to aid in the identification and verification of the target molecule. All protocols and claims are substantiated with references to authoritative scientific literature.

Introduction: The Significance of the Nitroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group onto the indole ring significantly modulates its electronic properties and biological activity. Nitroindoles have been investigated for a range of therapeutic applications, including as anticancer agents, by acting as G-quadruplex binders that can downregulate oncogene expression.[2] The position of the nitro group is crucial for biological activity, making the development of regioselective synthetic methods a key focus for medicinal chemists. This guide focuses on the synthesis and characterization of this compound, a hitherto underexplored derivative with potential for further functionalization in drug discovery programs.

Proposed Synthesis of this compound

Rationale for the Synthetic Approach

The indole ring system is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic.[3] However, under strongly acidic conditions, the indole nitrogen can be protonated, which, along with protonation at C-3, deactivates the pyrrole ring towards electrophilic attack. This directs the electrophile to the benzene ring, with substitution occurring predominantly at the C-5 position. The methyl group at C-4 is an activating, ortho-, para-director. In this case, the position ortho to the methyl group and meta to the pyrrole nitrogen's activating influence (position 5) is a likely site for nitration. Studies on the nitration of N-protected 4-substituted indoles have shown that substitution can be directed to other positions, but for the unprotected indole under acidic conditions, the 5-position is a probable target.[4]

Synthetic Workflow Diagram

Caption: Proposed synthetic route for this compound.

Proposed Experimental Protocol

Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

4-methyl-1H-indole (1.0 eq)[5]

-

Concentrated Nitric Acid (1.1 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Acetic Anhydride (solvent)

-

Ice-salt bath

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-1H-indole (1.0 eq) in acetic anhydride.

-

Cool the flask in an ice-salt bath to between -10°C and 0°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a catalytic amount of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-methyl-1H-indole over 30 minutes, ensuring the internal temperature does not exceed 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Structural Elucidation and Characterization

The verification of the structure and purity of the synthesized this compound is paramount. The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds.

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following data are predicted based on known values for 4-methylindole, 5-nitroindole, and other substituted indoles.[5][6][7][8][9][10]

| Parameter | Predicted Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Yellow to brown solid |

| Melting Point | Not available; likely >100 °C |

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃, δ in ppm):

-

δ ~8.2-8.4 (s, 1H, N-H): The N-H proton of the indole ring is expected to be a broad singlet in the downfield region.

-

δ ~7.8-8.0 (d, J ≈ 8.8 Hz, 1H, H-6): The proton at the 6-position is expected to be a doublet due to coupling with H-7. The electron-withdrawing nitro group at C-5 will deshield this proton.

-

δ ~7.2-7.4 (m, 1H, H-2): The H-2 proton on the pyrrole ring.

-

δ ~7.1-7.3 (d, J ≈ 8.8 Hz, 1H, H-7): The proton at the 7-position, appearing as a doublet coupled with H-6.

-

δ ~6.6-6.8 (m, 1H, H-3): The H-3 proton on the pyrrole ring.

-

δ ~2.5-2.7 (s, 3H, -CH₃): The methyl protons at the 4-position will appear as a singlet.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃, δ in ppm):

-

δ ~142-144 (C-5): The carbon bearing the nitro group will be significantly deshielded.

-

δ ~138-140 (C-7a): One of the bridgehead carbons.

-

δ ~130-132 (C-4): The carbon with the methyl substituent.

-

δ ~128-130 (C-3a): The other bridgehead carbon.

-

δ ~125-127 (C-2): The C-2 carbon of the pyrrole ring.

-

δ ~120-122 (C-6): The C-6 carbon.

-

δ ~115-117 (C-7): The C-7 carbon.

-

δ ~102-104 (C-3): The C-3 carbon of the pyrrole ring is typically shielded.

-

δ ~15-17 (-CH₃): The methyl carbon.

Infrared (IR) Spectroscopy (Predicted, cm⁻¹):

-

~3400-3300 (N-H stretch): Characteristic sharp peak for the indole N-H bond.

-

~3100-3000 (Aromatic C-H stretch): For the C-H bonds on the aromatic rings.

-

~2950-2850 (Aliphatic C-H stretch): For the methyl group C-H bonds.

-

~1520-1500 and ~1350-1330 (N-O asymmetric and symmetric stretch): Two strong and characteristic bands for the nitro group.

-

~1600-1450 (C=C aromatic stretch): For the carbon-carbon bonds in the aromatic system.

Mass Spectrometry (MS) (Predicted, EI):

-

m/z 176 (M⁺): The molecular ion peak, corresponding to the molecular weight of the compound.

-

m/z 130: A common fragment for indoles, corresponding to the loss of NO₂.

-

m/z 115: Further fragmentation, possibly loss of a methyl group from the m/z 130 fragment.

Conclusion

This technical guide presents a well-reasoned, albeit proposed, synthetic pathway for this compound via the nitration of 4-methyl-1H-indole. The provided experimental protocol offers a solid starting point for laboratory synthesis. Furthermore, the detailed predictions of the ¹H NMR, ¹³C NMR, IR, and MS data, based on analogous compounds, will be an invaluable tool for the structural verification of the synthesized molecule. The availability of this compound will enable further exploration of its potential in medicinal chemistry and other fields of chemical research.

References

-

Kamal, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

-

SpectraBase. 4-Methylindole - Optional[ATR-IR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. 4-Methylindole. [Link]

-

NIST. 1H-Indole, 4-methyl-. [Link]

-

SpectraBase. 4-Methylindole - Optional[1H NMR] - Spectrum. [Link]

-

Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-76. [Link]

-

NIST. 1H-Indole, 4-methyl-. [Link]

-

NIST. 1H-Indole, 4-methyl-. [Link]

-

Spinsolve. Methyl 1H-indole-3-carboxylate. [Link]

-

Noland, W. E., et al. (1964). Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry, 29(5), 1222-1227. [Link]

-

Li, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(37), 7564-7568. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

SIELC Technologies. 4-Methylindole. [Link]

-

ResearchGate. 13 C NMR spectrum of compound 5. [Link]

-

Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

SpectraBase. 5-Nitroindole - Optional[15N NMR] - Chemical Shifts. [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [https://repositorio.ul.pt/bitstream/10451/52433/1/PO pôster congresso SPM.pdf]([Link] pôster congresso SPM.pdf)

-

ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. [Link]

- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

Li, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methylindole | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Nitroindole(6146-52-7) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Nitroindole(6146-52-7) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 1H-Indole, 4-methyl- [webbook.nist.gov]

- 10. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of 4-methyl-5-nitro-1H-indole

An In-depth Technical Guide to the Physical and Chemical Properties of 4-methyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitroindole Scaffold

The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. The introduction of substituents onto the indole ring system allows for the fine-tuning of its pharmacological profile. Among these, the nitroindoles represent a particularly intriguing class. The strong electron-withdrawing nature of the nitro group significantly modulates the reactivity of the indole ring and introduces a key functional handle for further chemical elaboration.

This guide provides a detailed technical overview of a specific, yet underexplored, member of this family: This compound . While extensive peer-reviewed data on this particular isomer is limited, this document synthesizes available information, draws logical inferences from closely related analogues, and presents established chemical principles to offer a comprehensive profile. We will delve into its structural, physical, and chemical properties, explore potential synthetic routes, and discuss its promising applications in the field of drug development, particularly in oncology.[2][3]

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring.

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₉H₈N₂O₂[5]

-

Molecular Weight: 176.17 g/mol [5]

-

Canonical SMILES: CC1=C2C=CNC2=CC=C1=O[5]

Caption: Reduction of the nitro group to an amine.

Reactivity of the Indole Ring

-

Electrophilic Aromatic Substitution: The indole ring is inherently electron-rich and prone to electrophilic attack. While the C5-nitro group is strongly deactivating, the C4-methyl group and the pyrrole nitrogen are activating. Electrophilic substitution, such as the Vilsmeier-Haack reaction (formylation), typically occurs at the C3 position, which is the most nucleophilic site of the indole core. [2]* N-Functionalization: The indole nitrogen (N1) is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, KOH) and subsequently alkylated or acylated. This allows for the introduction of various side chains, a strategy used to modulate solubility and target binding. [2][6]

Potential Synthetic Pathways

A definitive, optimized synthesis for this compound is not described in the available literature. However, established indole synthesis methodologies allow for the proposal of a logical synthetic workflow. A plausible approach involves the nitration of a 4-methylindole precursor.

Caption: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: 4-methyl-1H-indole is a commercially available starting material.

-

Nitration: The key challenge in this step is regioselectivity. Nitration of the indole ring can occur at multiple positions. The conditions (acid concentration, temperature, nitrating agent) must be carefully controlled to favor substitution on the benzene ring (at C5) over the more reactive pyrrole ring (at C3). Protecting the indole nitrogen (e.g., as a tosyl or Boc derivative) before nitration is a common strategy to direct substitution and prevent side reactions.

-

Purification: Due to the potential for isomeric byproducts, purification by column chromatography or recrystallization is essential to isolate the desired 4-methyl-5-nitro isomer.

Applications in Drug Discovery and Research

While this compound itself is not an established drug, its structural motifs are highly relevant to modern medicinal chemistry. Substituted 5-nitroindoles have recently gained significant attention as potent and selective binders of non-canonical DNA structures known as G-quadruplexes (G4). [2][3] These G4 structures are prevalent in the promoter regions of many oncogenes, including the notorious c-Myc. Stabilization of the c-Myc G-quadruplex by small molecules can suppress its transcription, leading to downregulation of the c-Myc protein and subsequent anti-proliferative effects in cancer cells. [2]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. chemscene.com [chemscene.com]

- 6. d-nb.info [d-nb.info]

Spectroscopic Profile of 4-Methyl-5-nitro-1H-indole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-methyl-5-nitro-1H-indole (C₉H₈N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Given the limited availability of published experimental spectra for this specific isomer, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of substituted nitroindoles.

Introduction: The Significance of the Nitroindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of a nitro group, as in this compound, significantly modulates the electronic properties of the indole ring, influencing its reactivity and potential as a pharmacophore. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in complex biological systems.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are generated based on established computational models and are corroborated by experimental data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of each proton and carbon atom in this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group protons. The electron-withdrawing nature of the nitro group at the C5 position and the electron-donating effect of the methyl group at the C4 position significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.5 - 12.0 | br s | - |

| H2 | ~7.5 - 7.7 | t | ~2.5 - 3.0 |

| H3 | ~6.7 - 6.9 | t | ~2.5 - 3.0 |

| H6 | ~7.9 - 8.1 | d | ~8.5 - 9.0 |

| H7 | ~7.4 - 7.6 | d | ~8.5 - 9.0 |

| 4-CH₃ | ~2.5 - 2.7 | s | - |

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Causality in ¹H NMR Chemical Shifts:

-

N-H Proton (H1): The proton on the nitrogen atom of the indole ring is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

Aromatic Protons (H2, H3, H6, H7): The protons on the indole ring will exhibit characteristic splitting patterns. The nitro group at C5 will strongly deshield the proton at C6, causing it to resonate at a lower field. The methyl group at C4 will have a shielding effect on the neighboring protons.

-

Methyl Protons (4-CH₃): The protons of the methyl group will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides a map of the carbon framework of this compound. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 - 127 |

| C3 | ~102 - 104 |

| C3a | ~130 - 132 |

| C4 | ~133 - 135 |

| C5 | ~140 - 142 |

| C6 | ~118 - 120 |

| C7 | ~112 - 114 |

| C7a | ~138 - 140 |

| 4-CH₃ | ~18 - 20 |

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Causality in ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: The carbon atoms of the indole ring will resonate in the aromatic region of the spectrum. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded and appear at a downfield chemical shift.

-

Methyl Carbon (4-CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, and N-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1600 - 1620, 1450 - 1500 | Medium to Strong |

| N-O Asymmetric Stretch | 1500 - 1550 | Strong |

| N-O Symmetric Stretch | 1330 - 1370 | Strong |

Causality in IR Absorptions:

-

N-H Stretch: The stretching vibration of the N-H bond in the indole ring gives rise to a characteristic absorption band in the region of 3350-3450 cm⁻¹.

-

N-O Stretches: The nitro group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 176.17.[2] The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the nitro and methyl groups.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 130) and NO (m/z 146).[3] Further fragmentation of the indole ring can also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 176 | [M]⁺ |

| 130 | [M - NO₂]⁺ |

| 146 | [M - NO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic nitro compounds. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate spectral width and acquisition time.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typically, 8-16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is clean and properly aligned.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry Data Acquisition Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Key Concepts

Logical Flow for Spectroscopic Structure Elucidation

Caption: Workflow for structure elucidation.

Relationship of Substituent Effects on Aromatic Chemical Shifts

Caption: Influence of substituents on ¹H NMR shifts.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By combining computational predictions with the established principles of NMR, IR, and MS, researchers can confidently identify and characterize this important molecule. The provided protocols offer a starting point for obtaining high-quality experimental data, which will be invaluable for validating and refining the predictions presented herein. As research into substituted nitroindoles continues to expand, a thorough understanding of their spectroscopic properties will remain a critical component of successful drug discovery and development efforts.

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). In PMC. Retrieved January 9, 2026, from [Link].

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). In PMC. Retrieved January 9, 2026, from [Link].

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 9, 2026, from [Link].

-

This compound | 165250-69-1. (n.d.). In J&K Scientific. Retrieved January 9, 2026, from [Link].

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 4-methyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The crystal structure of 4-methyl-5-nitro-1H-indole has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive, validated, and procedural framework for its synthesis, crystallization, and subsequent structural elucidation and analysis. The experimental data and structural parameters provided herein are illustrative, based on established methodologies and data from closely related indole analogues, to serve as an expert guide for researchers undertaking this investigation.

Introduction: The Rationale for Structural Elucidation

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and biological activity of the indole ring system.[3][4] Nitro-containing compounds have been extensively investigated for a wide range of biological activities, including antimicrobial and antineoplastic properties.[3][4] The specific compound, this compound, combines the indole core with a methyl group at the 4-position and a nitro group at the 5-position. While commercially available[5][6][7][8], its three-dimensional structure at the atomic level remains undetermined.

The precise knowledge of a molecule's crystal structure is paramount in drug development. It provides invaluable insights into intermolecular interactions, conformational preferences, and the solid-state packing, all of which influence critical physicochemical properties such as solubility, stability, and bioavailability. This guide outlines the complete workflow for determining and analyzing the crystal structure of this compound, providing a robust template for its characterization.

Synthesis and Spectroscopic Characterization

A logical first step is the synthesis or acquisition and subsequent purification of this compound, followed by comprehensive spectroscopic characterization to confirm its chemical identity and purity prior to crystallization experiments.

Synthetic Approach: The Batcho-Leimgruber Indole Synthesis

A plausible and effective route for the synthesis of this compound is a modification of the Batcho-Leimgruber indole synthesis. This method is advantageous for preparing substituted indoles.[9]

Experimental Protocol:

-

Nitration: Begin with the nitration of a suitable 4-methylphenyl precursor to introduce the nitro group at the desired position.

-

Enamine Formation: React the resulting (4-methyl-nitrophenyl) derivative with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.

-

Reductive Cyclization: The enamine is then subjected to reductive cyclization to form the indole ring. The choice of reducing agent is critical to selectively reduce the nitro group on the side chain precursor without affecting the aromatic nitro group, thus yielding this compound.[9]

Spectroscopic Confirmation

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern on the indole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₉H₈N₂O₂) by providing a highly accurate mass measurement.[6]

-

Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectroscopy will identify the characteristic vibrational modes of the functional groups present, notably the N-H stretch of the indole, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

-

UV-Visible Spectroscopy: The UV-Vis spectrum will provide information about the electronic transitions within the conjugated system of the molecule.[10]

Crystallization and X-ray Diffraction

The core of this investigation lies in obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Single Crystal Growth

The growth of single crystals is often a process of systematic screening of various conditions.

Experimental Protocol: Solvent Evaporation Method

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) for their ability to dissolve this compound at elevated temperatures and yield a supersaturated solution upon cooling or slow evaporation. The choice of solvent can significantly influence crystal habit and quality.[1]

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system at a slightly elevated temperature.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using SC-XRD.

Workflow Diagram: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Structural Analysis of this compound

The refined crystal structure would provide a wealth of information. The following sections detail the expected analysis, with illustrative data based on known structures of similar nitroindole compounds.

Crystallographic Data

A summary of the crystallographic data would be presented in a standardized tabular format.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 g/mol [6] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) | Value to be determined g/cm³ |

| Absorption Coefficient | Value to be determined mm⁻¹ |

| F(000) | Value to be determined |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined [R(int) = value] |

| Final R indices [I>2σ(I)] | R₁ = value, wR₂ = value |

| R indices (all data) | R₁ = value, wR₂ = value |

| Goodness-of-fit on F² | Value to be determined |

Molecular Geometry

The analysis would detail the intramolecular geometry, including bond lengths and angles, providing insights into the electronic effects of the substituents.

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond/Angle | Expected Length (Å) / Angle (°) |

| N(1)-C(2) | ~1.37 |

| C(4)-C(9) (Me) | ~1.50 |

| C(5)-N(2) (Nitro) | ~1.47 |

| N(2)-O(1) | ~1.22 |

| N(2)-O(2) | ~1.22 |

| O(1)-N(2)-O(2) | ~124 |

The planarity of the indole ring and the torsion angle of the nitro group relative to the ring would be critical parameters to analyze.

Supramolecular Assembly and Intermolecular Interactions

A key aspect of crystal structure analysis is understanding how molecules pack in the solid state. This is governed by intermolecular interactions.

Logical Diagram: Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

-

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It is highly probable that it will form hydrogen bonds with the oxygen atoms of the nitro group from an adjacent molecule (N-H···O), creating chains or dimeric motifs.

-

π-π Stacking: The planar aromatic indole rings are expected to engage in π-π stacking interactions, contributing significantly to the crystal packing. The stacking distance and offset would be quantified.

-

Other Interactions: Weaker C-H···O and C-H···π interactions involving the methyl group and aromatic protons may also play a role in stabilizing the three-dimensional architecture.

Conclusion and Future Directions

This guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. Elucidation of this structure would provide definitive data on its molecular conformation and supramolecular assembly, which is crucial for understanding its physicochemical properties. This structural information would be invaluable for computational studies, such as molecular docking with biological targets, and for guiding the rational design of new indole-based therapeutic agents. The data would serve as a critical benchmark for structure-activity relationship (SAR) studies, particularly for related nitroindole compounds that have shown promise as anticancer agents by targeting G-quadruplex DNA.[11][12][13]

References

-

J&K Scientific. This compound | 165250-69-1. [Link]

-

Organic Syntheses. 4-nitroindole. [Link]

-

Bharathi, A. K., et al. (2022). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Journal of Molecular Structure, 1262, 133035. [Link]

-

ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). [Link]

-

Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1635-1647. [Link]

-

PubChem. 1H-Indole, 1-methyl-5-nitro-. [Link]

-

PubChem. 5-methyl-2-(4-nitrophenyl)-1H-indole. [Link]

-

PubMed. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2021). [Link]

-

ACS Publications. Structure and Morphology of Indole Analogue Crystals. (2020). [Link]

-

PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). [Link]

-

MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). [Link]

-

ResearchGate. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2014). [Link]

-

PubMed. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. (2010). [Link]

-

iris.unina.it. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). [Link]

-

NIST. Standard x-ray diffraction patterns. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iris.unina.it [iris.unina.it]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemscene.com [chemscene.com]

- 7. 165250-69-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 4-Methyl-5-Nitro-1H-Indole and Its Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the burgeoning therapeutic potential of the 4-methyl-5-nitro-1H-indole scaffold. While the broader class of 5-nitroindoles has garnered significant interest for its potent anticancer properties, this document will focus on the specific implications of methylation at the C4 position. We will delve into the synthesis, known biological activities of the parent scaffold, and a prospective analysis of how the 4-methyl group may modulate these activities, offering a forward-looking perspective for researchers in the field.

The 5-Nitroindole Scaffold: A Privileged Motif in Medicinal Chemistry

The indole nucleus is a cornerstone of many biologically active compounds, both natural and synthetic. The introduction of a nitro group at the 5-position significantly alters the electronic properties of the indole ring, creating a pharmacophore with a distinct profile of biological activities. Notably, 5-nitroindole derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to their ability to interact with unique DNA secondary structures, such as G-quadruplexes, which are over-represented in the promoter regions of oncogenes.

Synthesis of the this compound Core

The synthesis of substituted indoles can be achieved through various established methods. For the this compound core, the Leimgruber-Batcho and Reissert indole syntheses are particularly relevant, starting from appropriately substituted o-nitrotoluenes.[1][2]

Leimgruber-Batcho Indole Synthesis

This method offers a high-yield and versatile route to indoles under mild conditions.[1] The general workflow involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.

Reissert Indole Synthesis

The Reissert synthesis provides another viable route, involving the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate.[2]

Experimental Protocol: General Reissert Synthesis of a Nitroindole

-

Condensation: To a solution of sodium ethoxide in absolute ethanol, add the starting o-nitrotoluene and diethyl oxalate. Reflux the mixture for 2-4 hours.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with a dilute mineral acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

-

Reductive Cyclization: Dissolve the purified pyruvate in glacial acetic acid and add a reducing agent (e.g., zinc dust or iron powder) portion-wise while stirring.

-

Isolation: After the reaction is complete (monitored by TLC), filter the mixture to remove the metal residues. Dilute the filtrate with water to precipitate the indole-2-carboxylic acid.

-

Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the final indole.

Anticancer Activity of 5-Nitroindole Derivatives: A Foundation for Exploration

A significant body of research highlights the anticancer potential of 5-nitroindole derivatives. A key mechanism of action is their ability to bind to and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[3] This stabilization inhibits the transcription of c-Myc, a protein crucial for cell proliferation, leading to cell cycle arrest and apoptosis.[3] Furthermore, some 5-nitroindole derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects.[3]

| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 ± 0.91 | c-Myc G-quadruplex binding, c-Myc downregulation, ROS generation, Sub-G1/G1 cell cycle arrest | [3] |

| Methylene bridged pyrrolidine-substituted 5-nitroindole | HeLa | 5.89 ± 0.73 | c-Myc G-quadruplex binding, c-Myc downregulation, ROS generation, Sub-G1/G1 cell cycle arrest | [3] |

The 4-Methyl Group: A Prospective Analysis of Structure-Activity Relationships

While direct biological data for this compound derivatives is limited, we can hypothesize the potential influence of the 4-methyl group on the known activities of the 5-nitroindole scaffold based on established medicinal chemistry principles.

Sources

The Strategic Utility of 4-Methyl-5-nitro-1H-indole in Modern Organic Synthesis: A Technical Guide

Introduction: Unlocking New Chemical Space with a Versatile Indole Building Block

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of its physicochemical and biological properties. Among the myriad of substituted indoles, 4-methyl-5-nitro-1H-indole emerges as a particularly valuable, yet under-explored, building block for organic synthesis.

This technical guide provides an in-depth exploration of this compound as a versatile precursor in the synthesis of complex molecules. We will delve into its synthesis, characteristic reactivity, and its potential as a strategic component in drug discovery and development. The unique electronic and steric environment created by the juxtaposition of a methyl group at the 4-position and a nitro group at the 5-position offers a unique platform for the construction of novel molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, while the methyl group provides a steric handle and a potential site for further functionalization. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique properties of this compound in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

| Property | Value | Source |

| CAS Number | 165250-69-1 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Expected to be a yellow solid | Inferred from analogs |

| Boiling Point | 359.9°C | [3] |

Spectroscopic Data of a Related Compound: 3-Methyl-5-nitro-1H-indole

To provide a representative spectroscopic profile, the data for the isomeric 3-methyl-5-nitro-1H-indole is presented below. It is anticipated that this compound would exhibit a similar, yet distinct, spectral signature.

-

¹H NMR (500 MHz, CDCl₃): δ 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H).[4]

-

¹³C NMR (125 MHz, CDCl₃): δ 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58.[4]

-

GCMS (EI) m/z: 176 (M⁺).[4]

Synthesis of this compound: A Proposed Pathway

While a specific, peer-reviewed synthesis of this compound is not prominently documented, a reliable synthetic route can be proposed based on the well-established Reissert-type indole synthesis. The procedure for the synthesis of the analogous 4-nitroindole provides a robust template for this transformation.[5][6] The proposed synthesis would commence with the appropriately substituted aniline, 2,3-dimethyl-4-nitroaniline.

Figure 1: Proposed Reissert-type synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl N-(2,3-dimethyl-4-nitrophenyl)formimidate

-

In a round-bottom flask equipped with a distillation apparatus, combine 2,3-dimethyl-4-nitroaniline (1.0 equiv), triethyl orthoformate (excess, e.g., 5-10 equiv), and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to approximately 120°C.

-

Continuously remove the ethanol formed during the reaction by distillation.

-

After the reaction is complete (monitored by TLC or GC-MS), remove the excess triethyl orthoformate under reduced pressure.

-

The resulting crude imidate can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

-

In a separate flask, prepare a solution of diethyl oxalate (1.5 equiv) in dry dimethylformamide (DMF).

-

To this solution, add potassium ethoxide (1.3 equiv) with vigorous stirring under an inert atmosphere, maintaining a low temperature with an ice bath.

-

Immediately pour the resulting solution into a flask containing a solution of ethyl N-(2,3-dimethyl-4-nitrophenyl)formimidate (1.0 equiv) in dry dimethyl sulfoxide (DMSO).

-

Stir the deep-red solution at approximately 40°C for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by sublimation.

The Role of this compound as a Synthetic Building Block

The true value of this compound lies in its potential for elaboration into more complex molecular architectures. The nitro group and the indole C3 position are the primary sites of reactivity, offering orthogonal handles for functionalization.

Reactions at the C3 Position: Electrophilic Substitution

The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack. This reactivity is harnessed in a key synthetic transformation, the addition to an electrophile generated in situ from formaldehyde and Meldrum's acid.

Figure 2: C3-alkylation of this compound.

This reaction, documented in a patent, showcases the nucleophilicity of the C3 position even in the presence of the deactivating nitro group on the benzene ring.[5] The product of this reaction is a highly functionalized intermediate poised for further transformations.

Experimental Protocol: Synthesis of 5-(4-Methyl-5-nitroindol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione[5]

-

To a solution of 4-methyl-5-nitroindole (1.0 equiv) in acetonitrile, add Meldrum's acid (1.2 equiv), 37% aqueous formaldehyde (1.2 equiv), and D,L-proline (0.05 equiv).

-

Stir the mixture at room temperature for 72 hours.

-

Cool the resulting yellow slurry to -20°C and filter the cold mixture.

-

Wash the filter cake with cold acetonitrile and then with diethyl ether.

-

Dry the solid in vacuo to yield the title compound.

Transformations of the Nitro Group: Reduction to the Amine

The nitro group is a versatile functional handle, and its reduction to an amine is a cornerstone transformation in the synthesis of many biologically active molecules. This conversion dramatically alters the electronic properties of the indole ring and introduces a key nucleophilic site for further derivatization.

Figure 3: Catalytic hydrogenation of this compound.

The catalytic hydrogenation of this compound to the corresponding 5-aminoindole has been reported in the patent literature.[5] This transformation opens the door to a wide array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization, further expanding the synthetic utility of the original building block.

Experimental Protocol: Synthesis of 4-Methyl-5-aminoindole[5]

-

In a hydrogenation vessel, dissolve 4-methyl-5-nitroindole (1.0 equiv) in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) for 12 hours.

-

Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the desired 4-methyl-5-aminoindole, which can often be used in subsequent steps without further purification.

Potential Applications in Drug Discovery

While specific applications of this compound are not extensively documented in the public domain, the broader class of nitroindoles and their amino derivatives are of significant interest in medicinal chemistry. For instance, derivatives of 5-nitroindole have been investigated as c-Myc G-quadruplex binders with anticancer activity and as dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors for the treatment of inflammation.[7] The 4-methyl-5-aminoindole scaffold, readily accessible from the title compound, can be envisioned as a key intermediate in the synthesis of analogs of these and other biologically active molecules. The unique substitution pattern offers the potential for novel structure-activity relationships and improved pharmacological profiles.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Its preparation, while not explicitly detailed in the literature, can be reliably achieved through established indole synthesis methodologies. The strategic positioning of the methyl and nitro groups provides two distinct and reactive handles for further functionalization, allowing for the construction of complex and diverse molecular architectures. The demonstrated reactivity at the C3 position and the facile reduction of the nitro group to the corresponding amine underscore its potential as a precursor to novel therapeutic agents and functional materials. As the demand for new chemical entities continues to grow, the exploration of underutilized building blocks such as this compound will be crucial in expanding the accessible chemical space for drug discovery and development.

References

- Bristol-Myers Squibb Company. Indole alkaloid derivatives as building blocks of natural products from Bacillus thuringiensis and Bacillus velezensis and their antibacterial and antifungal activity study.

-

MySkinRecipes. This compound. [Link]

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(7), 1205-1215. [Link]

-

Bergman, J., & Sand, P. (1990). 4-NITROINDOLE. Organic Syntheses, 68, 185. [Link]

-

The Royal Society of Chemistry. Supporting information for: Iridium-Catalysed C-H Methylation of Indoles and Pyrroles with Methanol. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-5-nitro-1H-indole: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-methyl-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence and synthesis are rooted in the rich history of indole chemistry. This guide will therefore focus on the logical synthesis, characterization, and potential utility of this compound, drawing upon established methodologies for related nitroindoles.

Introduction: The Significance of the Nitroindole Scaffold

The indole nucleus is a ubiquitous pharmacophore found in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1] The introduction of a nitro group onto the indole ring system significantly modulates its electronic properties and can impart unique pharmacological activities. Nitroindoles have emerged as important intermediates in the synthesis of more complex molecules and as bioactive compounds in their own right, with applications in anticancer research. Specifically, the positioning of a methyl and a nitro group on the benzene portion of the indole core, as in this compound, offers a unique substitution pattern for further chemical exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 165250-69-1 | [2][3] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=C(C=CC2=C1C=CN2)N+(=O)[O-] | [2] |

Synthesis of this compound: A Plausible Approach

Proposed Synthetic Pathway: A Reissert-based Approach

The synthesis of this compound can be envisioned to start from 3-methyl-4-nitroaniline. The overall transformation involves the formation of an N-formimidate followed by an intramolecular cyclization.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl N-(3-methyl-4-nitrophenyl)formimidate

-

To a stirred solution of 3-methyl-4-nitroaniline (1 equivalent) in triethyl orthoformate (excess, acting as both reagent and solvent), add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to a temperature that allows for the gentle distillation of ethanol as it is formed, typically around 120-130 °C.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield the desired ethyl N-(3-methyl-4-nitrophenyl)formimidate.

Step 2: Synthesis of this compound

-

In a separate flask, prepare a solution of potassium ethoxide (approximately 1.3 equivalents) in anhydrous ethanol.

-

To this solution, add diethyl oxalate (approximately 1.5 equivalents) at room temperature.

-

In another flask, dissolve the ethyl N-(3-methyl-4-nitrophenyl)formimidate (1 equivalent) from Step 1 in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

-

Slowly add the freshly prepared potassium ethoxide/diethyl oxalate solution to the formimidate solution. An exothermic reaction may be observed, and the reaction color will likely change to a deep red or brown.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.[4]

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.5 | s | -CH₃ at C4 |

| ~6.8-7.0 | m | H3 |

| ~7.2-7.4 | m | H2 |

| ~7.5 | d | H6 |

| ~8.0 | d | H7 |

| ~8.5 | br s | N-H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~15-20 | -CH₃ |

| ~100-105 | C3 |

| ~110-115 | C7 |

| ~115-120 | C6 |

| ~120-125 | C3a |

| ~125-130 | C2 |

| ~130-135 | C4 |

| ~140-145 | C7a |

| ~145-150 | C5 |

Predicted Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Expected [M]⁺: m/z 176.06

Historical Context and Potential Applications in Drug Discovery

The synthesis of nitroindoles dates back to the mid-20th century, with early methods focusing on the nitration of indole itself.[6] However, these methods often resulted in mixtures of isomers. The development of more regioselective methods, such as the Reissert and Bartoli indole syntheses, allowed for the targeted synthesis of specific nitroindole derivatives.[4][7]

The interest in nitroindoles within the field of medicinal chemistry stems from their potential as anticancer agents.[8] The nitro group can act as a bio-reductive functional group, leading to cytotoxic species under the hypoxic conditions often found in solid tumors. Furthermore, the indole scaffold itself is a privileged structure in drug discovery, known to interact with a variety of biological targets.[1]

Derivatives of 5-nitroindole have been investigated as binders of c-Myc G-quadruplex DNA, a structure implicated in cancer cell proliferation. It is plausible that this compound could serve as a valuable building block or a lead compound in the development of novel therapeutics targeting similar pathways. The methyl group at the 4-position can influence the molecule's lipophilicity and steric interactions with target proteins, potentially leading to improved potency or selectivity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Methyl-5-nitro-1H-indole: A Technical Guide for Researchers

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Within this privileged class of heterocycles, 4-methyl-5-nitro-1H-indole presents itself as a molecule of significant untapped potential. Its unique substitution pattern—an electron-donating methyl group at the 4-position and a versatile electron-withdrawing nitro group at the 5-position—creates a rich chemical landscape for the development of novel therapeutics and chemical probes. This technical guide provides an in-depth exploration of the core properties of this compound and delineates its most promising research applications. We will delve into its synthetic accessibility, key chemical transformations, and its potential as a scaffold for anticancer agents, kinase inhibitors, and novel antimicrobial compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to accelerate discovery.

Core Characteristics of this compound

This compound is a solid at room temperature with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol [1]. The strategic placement of the methyl and nitro groups on the indole ring dictates its reactivity and potential for biological interactions. The methyl group at the C4 position enhances the electron density of the benzene portion of the indole, potentially influencing electrophilic substitution reactions. Conversely, the nitro group at the C5 position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack but opens up avenues for nucleophilic aromatic substitution and reduction to the corresponding amine, a key functional group for further derivatization.

| Property | Value | Source |

| CAS Number | 165250-69-1 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=C2C=CNC2=CC=C1=O | [1] |

| LogP | 2.38 | [1] |

| Topological Polar Surface Area | 58.93 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthetic Pathways and Key Transformations

The synthesis of this compound can be approached through several established methods for indole synthesis, followed by a regioselective nitration. A plausible and efficient route would involve the nitration of 4-methyl-1H-indole.

Proposed Synthesis: Nitration of 4-Methyl-1H-indole

While a specific protocol for the nitration of 4-methyl-1H-indole to yield the 5-nitro derivative is not extensively documented, a general and effective method for the nitration of indoles can be adapted. The use of a mild nitrating agent is crucial to avoid polysubstitution and oxidation of the indole ring. A common and effective method is the use of tetramethylammonium nitrate with trifluoroacetic anhydride[3].

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

To a solution of 4-methyl-1H-indole (1 mmol) in acetonitrile (2 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (1 mL) dropwise to the cooled mixture.

-

Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Key Chemical Transformations

The functional groups of this compound offer multiple handles for chemical modification, making it a versatile building block.

The reduction of the nitro group to an amine is a pivotal transformation, yielding 4-methyl-1H-indol-5-amine, a key intermediate for introducing a wide range of functionalities.

Caption: N-Alkylation of the indole ring.

Step-by-Step Protocol:

-

To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (R-X) (1.1 mmol) dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, carefully quench with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

The Vilsmeier-Haack reaction allows for the introduction of a formyl group at the C3 position of the indole ring, providing a versatile handle for further elaboration into various functional groups.

Caption: Vilsmeier-Haack formylation at C3.

Step-by-Step Protocol:

-

In a flask under an inert atmosphere, cool anhydrous DMF (3 mL) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 mmol) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1 mmol) in anhydrous DMF (2 mL) dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Potential Research Applications

The unique structural features of this compound make it a promising scaffold for several areas of drug discovery and chemical biology.

Anticancer Drug Discovery: Targeting c-Myc G-Quadruplexes

A highly promising application of the this compound scaffold lies in the development of ligands that target G-quadruplex (G4) DNA structures. G4s are non-canonical four-stranded DNA structures that are prevalent in the promoter regions of many oncogenes, including the c-Myc gene, which is overexpressed in a majority of human cancers. Stabilization of the c-Myc G4 by small molecules can repress its transcription, leading to an anti-proliferative effect.

Research on structurally related 5-nitroindole derivatives has demonstrated their ability to bind to and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression, cell cycle arrest, and induction of apoptosis in cancer cells.[4][5] The this compound core can be derivatized, for instance, by N-alkylation with side chains containing basic amine groups, to enhance binding affinity and selectivity for the G4 structure.

Caption: Proposed mechanism of anticancer activity.

Experimental Workflow: Evaluation of Anticancer Activity

A typical workflow to evaluate the anticancer potential of novel this compound derivatives would involve:

-

Synthesis: Synthesize a library of derivatives with varying N-alkyl substituents.

-

Biophysical Assays: Assess the binding affinity and selectivity of the compounds for the c-Myc G-quadruplex using techniques such as Fluorescence Resonance Energy Transfer (FRET) melting assays or Circular Dichroism (CD) spectroscopy.

-

Cell Viability Assays: Determine the cytotoxic effects of the compounds on a panel of cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line using the MTT assay.

-

Mechanism of Action Studies: Investigate the downstream effects of the lead compounds, including the downregulation of c-Myc expression (using qPCR and Western blotting), induction of cell cycle arrest (by flow cytometry), and apoptosis (e.g., using Annexin V staining).

Protocol: MTT Cell Viability Assay

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

Kinase Inhibitors

The indole nucleus is a common scaffold in the design of kinase inhibitors. The this compound core can be functionalized to target the ATP-binding site of various kinases implicated in cancer and other diseases. The 5-amino group, obtained after reduction of the nitro group, is a key point for derivatization, allowing for the introduction of pharmacophores that can form critical hydrogen bonds with the kinase hinge region. For example, pyrimidine or other heterocyclic moieties can be appended to the 5-amino group to generate potent kinase inhibitors.

Antimicrobial Agents

Nitroaromatic compounds, including nitroindoles, have a long history as antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the cell. The this compound scaffold could be explored for the development of new antimicrobial agents, particularly against bacteria and parasites. Derivatization at the N1 and C3 positions could be used to optimize the antimicrobial spectrum and reduce toxicity to host cells.

Conclusion

This compound is a versatile and underexplored building block with significant potential in medicinal chemistry and drug discovery. Its strategic functionalization allows for the creation of diverse molecular architectures with the potential to modulate key biological targets. The application of this scaffold in the development of c-Myc G-quadruplex stabilizers for cancer therapy represents a particularly exciting avenue of research. This guide provides a foundational framework and practical protocols to empower researchers to unlock the full potential of this promising indole derivative.

References

-

He, R., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28209-28213. [Link]

-

Pawar, S. S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

-

Organic Syntheses. 4-Nitroindole. [Link]

-

RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

-

PubChem. 1H-Indole, 1-methyl-5-nitro-. [Link]

-

NIST. 1H-Indole, 4-methyl-. [Link]

-

Pawar, S. S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

Sources

- 1. 1H-Indole, 4-methyl- [webbook.nist.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to 4-Methyl-5-nitro-1H-indole (CAS: 165250-69-1) for Drug Discovery and Development Professionals